molecular formula C11H14N2O3S B13544709 4-Methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile

4-Methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile

Cat. No.: B13544709
M. Wt: 254.31 g/mol
InChI Key: BZFWUIKAPSTZLD-UHFFFAOYSA-N
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Description

4-Methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile is a compound that combines the structural features of both 4-methylbenzenesulfonic acid and azetidine-2-carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile typically involves the reaction of 4-methylbenzenesulfonyl chloride with azetidine-2-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carbonitrile: Shares the azetidine ring structure but lacks the sulfonic acid group.

    4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the azetidine ring.

Uniqueness

4-Methylbenzene-1-sulfonicacid,azetidine-2-carbonitrile is unique due to the combination of the sulfonic acid group and the azetidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

azetidine-2-carbonitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-4-1-2-6-4/h2-5H,1H3,(H,8,9,10);4,6H,1-2H2

InChI Key

BZFWUIKAPSTZLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C#N

Origin of Product

United States

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